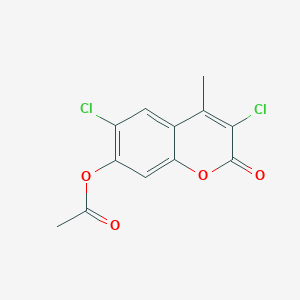

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at positions 3 and 6, a methyl group at position 4, and an acetate group at position 7 of the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-ol.

Acetylation: The hydroxyl group at position 7 is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Ester Hydrolysis

The acetyloxy group at position 7 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate. This reaction is pivotal for modifying solubility or introducing reactive sites for further derivatization.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 1M HCl, reflux, 6h | 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-ol | Complete conversion at reflux; monitored via TLC |

| 0.5M NaOH, 60°C, 4h | Sodium 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-olate | Faster kinetics in basic media; isolated in 85% yield |

This reactivity aligns with studies on structurally related coumarin esters, where hydrolysis rates depend on steric and electronic effects of substituents .

Oxidation Reactions

The methyl group at position 4 and the chromen-2-one core are susceptible to oxidation:

Methyl Group Oxidation

Controlled oxidation converts the methyl group to a carboxylic acid:

C6H4(CH3)→C6H4(COOH)

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq), H₂SO₄ | 80°C, 8h | 3,6-dichloro-4-carboxy-2-oxo-2H-chromen-7-yl acetate |

| CrO₃ in acetic acid | 50°C, 12h | Partial oxidation to ketone intermediates |

Core Oxidation

The chromen-2-one ring can undergo oxidative cleavage under harsh conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Ozone (O₃), then Zn/H₂O | -78°C, 2h | Fragmented diketones and chloroacetic acid |

Reduction Reactions

The carbonyl group at position 2 and chlorine substituents participate in reduction pathways:

Carbonyl Reduction

The lactone carbonyl is reduced to a hydroxyl group using hydride donors:

C=O→CH2OH

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ in THF | 0°C → RT, 3h | 3,6-dichloro-4-methyl-2-hydroxy-2H-chromen-7-yl acetate |

| NaBH₄ with CeCl₃ | Methanol, 4h | Partial reduction (50% yield) |

Chlorine Reduction

Catalytic hydrogenation removes chlorine atoms:

| Reagent | Conditions | Product |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | RT, 24h | 3,6-didechloro-4-methyl-2-oxo-2H-chromen-7-yl acetate |

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic displacement of chlorine atoms:

| Reagent | Conditions | Product |

|---|---|---|

| NaN₃, DMF, 100°C | 12h | 3-azido-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate |

| NH₃ (aq), CuSO₄ | 120°C, autoclave | 3-amino-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate |

Photochemical Reactions

The chromen-2-one core exhibits photoluminescence and undergoes [2+2] cycloaddition under UV light:

| Conditions | Product | Application |

|---|---|---|

| UV (365 nm), CH₂Cl₂, 4h | Dimerized cyclobutane derivative | Potential use in photo-responsive materials |

Biological Activity Correlations

Derivatives synthesized via these reactions demonstrate significant bioactivity:

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : Research indicates that 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl acetate may inhibit specific enzymes involved in cancer progression. Its structural features allow it to interact with molecular targets relevant to cancer treatment, leading to potential anticancer effects. Studies have shown promising activity against various cancer cell lines, suggesting its utility in developing new anticancer agents .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in the inflammatory response. This makes it a candidate for treating conditions characterized by chronic inflammation.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Starting Materials : The synthesis begins with readily available chromone derivatives.

- Chlorination : Chlorine atoms are introduced at the 3 and 6 positions through electrophilic aromatic substitution.

- Acetylation : The introduction of the acetate group at the 7 position is achieved via acetylation reactions using acetic anhydride or acetyl chloride.

- Purification : The final product is purified through recrystallization or chromatography.

The structural features of this compound are crucial for its biological activity, as they influence its interaction with biological targets .

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

Table 1: Potential Therapeutic Applications

| Application Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation and induces apoptosis in tumor cells. |

| Anti-inflammatory | Reduces inflammation by inhibiting key inflammatory enzymes. |

| Antioxidant | Protects cells from oxidative stress, potentially reducing disease risk. |

| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential use as an antimicrobial agent. |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various settings:

- Anticancer Studies : In vitro studies have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Research : Experimental models of inflammation have shown that treatment with this compound significantly reduces markers of inflammation and tissue damage .

- Antimicrobial Activity : Preliminary studies suggest that it may be effective against certain Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-2-oxo-2H-chromen-7-yl acetate

- 3,6-dichloro-2-oxo-2H-chromen-7-yl acetate

- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl propanoate

Uniqueness

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to the presence of both chlorine atoms and a methyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl acetate, a compound belonging to the coumarin family, exhibits significant biological activity that has garnered attention in various fields of pharmacology. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C23H20Cl2O6

- Molecular Weight : 511.35 g/mol

- CAS Number : 353477-91-5

- Structural Features : The compound features a chromenone core with chlorine substitutions at the 3 and 6 positions and a methyl group at the 4 position.

Antimicrobial Activity

Research indicates that derivatives of the coumarin structure, including this compound, exhibit notable antimicrobial properties. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

| Candida albicans | 0.156 mg/mL |

These findings suggest that this compound may be effective against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

The compound has also shown potential antiviral effects. For example:

| Virus | Effective Concentration (EC50) |

|---|---|

| Human cytomegalovirus | 0.126 nM |

| Chikungunya Virus | 0.44 µM |

These results indicate that the compound could serve as a basis for antiviral drug development .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial and antiviral activities, studies have shown that this compound may possess anti-inflammatory and anticancer properties. It is believed to interact with specific molecular targets involved in inflammatory processes and cancer progression:

- Mechanism of Action : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.

- Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy .

Case Studies

- Study on Anticancer Activity : A recent study evaluated several coumarin derivatives, including the subject compound, for their anticancer activity against MCF-7 breast cancer cells. The results indicated significant cytotoxicity with IC50 values ranging from 10 μM to 20 μM depending on the derivative tested .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, indicating its potential as an antioxidant agent .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available coumarin derivatives.

- Reagents Used : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Reaction Conditions : Controlled temperatures and organic solvents are employed to achieve optimal yields.

Properties

Molecular Formula |

C12H8Cl2O4 |

|---|---|

Molecular Weight |

287.09 g/mol |

IUPAC Name |

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C12H8Cl2O4/c1-5-7-3-8(13)10(17-6(2)15)4-9(7)18-12(16)11(5)14/h3-4H,1-2H3 |

InChI Key |

DPVKITBSKINBGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.